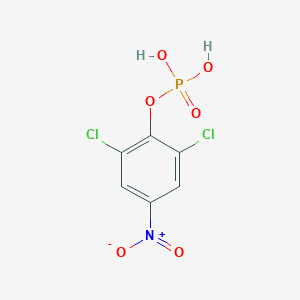

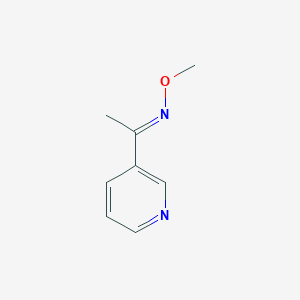

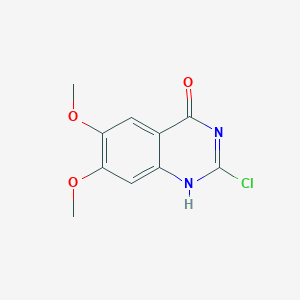

![molecular formula C11H13N3 B048565 2-环戊基-1H-咪唑并[4,5-B]吡啶 CAS No. 119628-83-0](/img/structure/B48565.png)

2-环戊基-1H-咪唑并[4,5-B]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Imidazo[4,5-b]pyridine is a heterocyclic compound that consists of an imidazole ring fused with a pyridine moiety . It has been found to have diverse biological activity, including acting as a GABA A receptor agonist, proton pump inhibitor, aromatase inhibitor, and nonsteroidal anti-inflammatory agent .

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridines often starts with derivatives of 2,3-diaminopyridine . The cyclization to the imidazo[4,5-b]pyridine ring system can be achieved by refluxing 2,3-diaminopyridine in triethyl orthoformate or triethyl orthoacetate followed by chlorohydric acid treatment .Molecular Structure Analysis

The molecular structures of new compounds are usually established based on NMR spectroscopic data, mass spectrometry, and XRD single crystal .Chemical Reactions Analysis

Imidazo[4,5-b]pyridines can undergo various chemical reactions. For instance, the cyclization to the imidazo[4,5-b]pyridine ring system can be achieved by refluxing 2,3-diaminopyridine in triethyl orthoformate or triethyl orthoacetate followed by chlorohydric acid treatment .Physical And Chemical Properties Analysis

The physical and chemical properties of imidazo[4,5-b]pyridine derivatives can be determined using techniques such as NMR spectroscopy and mass spectrometry .科学研究应用

Central Nervous System (CNS) Modulation

The structural resemblance of imidazo[4,5-b]pyridine derivatives to purines has led to their exploration as potential therapeutic agents for CNS disorders. They have been identified as GABA_A receptor positive allosteric modulators, which could be beneficial in treating conditions like anxiety, insomnia, and epilepsy .

Gastrointestinal Treatments

Imidazo[4,5-b]pyridine compounds have been found to act as proton pump inhibitors. This application is significant in the treatment of gastrointestinal diseases such as gastroesophageal reflux disease (GERD) and peptic ulcers by reducing stomach acid production .

Anti-Cancer Properties

These compounds have shown the ability to influence cellular pathways necessary for the functioning of cancer cells. Their role in the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through phosphorylation suggests potential in cancer therapy .

Anti-Inflammatory Activity

The imidazo[4,5-b]pyridine derivatives’ capacity to act as NSAIDs (Non-Steroidal Anti-Inflammatory Drugs) positions them as candidates for the development of new anti-inflammatory agents. This could lead to treatments for conditions like arthritis and other inflammatory disorders .

Antimicrobial Features

Recent studies have explored the antimicrobial features of new imidazo[4,5-b]pyridine derivatives. These compounds have shown promise in combating microbial resistance, which is a growing concern in the field of infectious diseases .

Antiviral Activity

The potential antiviral activity of imidazo[4,5-b]pyridine derivatives has been assessed through their cytotoxic effect on virus host cell lines. This suggests a possible use in the development of antiviral medications .

作用机制

Target of Action

Imidazo[4,5-b]pyridine derivatives have been reported to target various proteins and enzymes, including gaba a receptors , IKK-ɛ and TBK1 , and KRAS G12C . These targets play crucial roles in numerous disease conditions, including cancers .

Mode of Action

For instance, some derivatives have been found to act as covalent inhibitors, binding to their targets and modulating their activity .

Biochemical Pathways

Imidazo[4,5-b]pyridine derivatives are known to influence many cellular pathways necessary for the proper functioning of cells . For instance, IKK-ɛ and TBK1, potential targets of these compounds, are involved in the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation . This pathway plays a crucial role in immune and inflammatory responses.

Pharmacokinetics

The design and synthesis of bioisosteres, such as imidazo[4,5-b]pyridine derivatives, are known to improve selectivity, pharmacokinetics, metabolic stability, and reduce different side effects, including toxicity .

Result of Action

Imidazo[4,5-b]pyridine derivatives have been reported to exhibit diverse biological activities, including analgesic, anti-inflammatory, antidepressant, cardiotonic, hypotensive, antiarrhythmic, and antisecretory activities . They also possess antiviral, antimicrobial, and cytotoxic activities .

Action Environment

The synthesis and functionalization of imidazo[4,5-b]pyridine derivatives can be influenced by various factors, including the presence of certain catalysts and the use of specific reaction conditions .

未来方向

属性

IUPAC Name |

2-cyclopentyl-1H-imidazo[4,5-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-2-5-8(4-1)10-13-9-6-3-7-12-11(9)14-10/h3,6-8H,1-2,4-5H2,(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHCJZAGWHJCYOH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=NC3=C(N2)C=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40508333 |

Source

|

| Record name | 2-Cyclopentyl-1H-imidazo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopentyl-1H-imidazo[4,5-B]pyridine | |

CAS RN |

119628-83-0 |

Source

|

| Record name | 2-Cyclopentyl-1H-imidazo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dibenzo[e,l]pyrene](/img/structure/B48497.png)

![[Hydroxy(oxido)phosphoryl] hydrogen phosphate;tributylazanium](/img/structure/B48507.png)